4-O-ethyl 2-O-methyl 3-methyl-5-(pentanoylamino)thiophene-2,4-dicarboxylate
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Overview
Description
4-O-ethyl 2-O-methyl 3-methyl-5-(pentanoylamino)thiophene-2,4-dicarboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring structure. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 4-O-ethyl 2-O-methyl 3-methyl-5-(pentanoylamino)thiophene-2,4-dicarboxylate involves several steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of various substrates, such as α-methylene carbonyl compounds and α-cyano esters, with sulfurizing agents like phosphorus pentasulfide (P4S10) . Industrial production methods often utilize these reactions under optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-O-ethyl 2-O-methyl 3-methyl-5-(pentanoylamino)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield thiol derivatives.
Scientific Research Applications
4-O-ethyl 2-O-methyl 3-methyl-5-(pentanoylamino)thiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-O-ethyl 2-O-methyl 3-methyl-5-(pentanoylamino)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The compound’s structure allows it to interact with cellular components, disrupting normal cellular functions and leading to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
4-O-ethyl 2-O-methyl 3-methyl-5-(pentanoylamino)thiophene-2,4-dicarboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitutions and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-O-ethyl 2-O-methyl 3-methyl-5-(pentanoylamino)thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-5-7-8-10(17)16-13-11(14(18)21-6-2)9(3)12(22-13)15(19)20-4/h5-8H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHPDFIHPRGAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=C(S1)C(=O)OC)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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